

# A Technical Guide to the Commercial Sources and Availability of Celecoxib-d7

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Celecoxib-d7

Cat. No.: B585806

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of **Celecoxib-d7**. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical methodologies.

## Introduction to Celecoxib-d7

**Celecoxib-d7** is the deuterated analog of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The incorporation of seven deuterium atoms into the celecoxib molecule makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its use allows for the accurate correction of variability during sample preparation and analysis, ensuring the reliability of pharmacokinetic and metabolic studies of celecoxib.

## Commercial Availability and Sourcing

A number of reputable chemical suppliers offer **Celecoxib-d7** for research and development purposes. The table below summarizes the key information from several prominent vendors to facilitate easy comparison. Please note that pricing and availability are subject to change and it is recommended to contact the suppliers directly for the most current information.

| Supplier        | Catalog Number | Purity/Isotopic Enrichment             | Available Quantities | Price (USD)                                          |
|-----------------|----------------|----------------------------------------|----------------------|------------------------------------------------------|
| MedchemExpress  | HY-13753S      | Not explicitly stated                  | 500 µg, 1 mg         | \$210 (500 µg),<br>\$350 (1 mg)[1]                   |
| Simson Pharma   | C030011        | Certificate of Analysis provided       | Inquire for details  | Inquire for details[2]                               |
| Axios Research  | AR-C02201      | Fully characterized reference standard | Inquire for details  | Inquire for details[3]                               |
| Cayman Chemical | 10008673       | ≥99% deuterated forms (d1-d7)          | 1 mg, 5 mg, 10 mg    | Contact for pricing                                  |
| BDG Synthesis   | 130643         | Target HPLC purity >98%                | 10 mg, 25 mg, 50 mg  | \$1,180 (10mg),<br>\$1,950 (25mg),<br>\$2,950 (50mg) |
| LGC Standards   | TRC-C251004    | Certificate of Analysis provided       | Inquire for details  | Inquire for details[4]                               |
| Pharmaffiliates | Not specified  | Highly pure                            | Inquire for details  | Inquire for details[5]                               |
| Adva Tech Group | Not specified  | Not specified                          | Inquire for details  | Inquire for details[6]                               |

## Technical Specifications

When sourcing **Celecoxib-d7**, it is crucial to consider the following technical specifications to ensure the quality and reliability of your analytical data:

- Chemical Formula: C<sub>17</sub>H<sub>7</sub>D<sub>7</sub>F<sub>3</sub>N<sub>3</sub>O<sub>2</sub>S[2][3]
- Molecular Weight: Approximately 388.42 g/mol [2]

- CAS Number: 544686-21-7[2][3][4]
- Purity: Most suppliers offer high purity **Celecoxib-d7**, typically exceeding 98% as determined by HPLC.[2] It is advisable to request a Certificate of Analysis (CoA) for lot-specific purity data.
- Isotopic Enrichment: The degree of deuteration is a critical parameter. Look for suppliers that provide information on the isotopic distribution, with a high percentage of the d7 species being desirable. Cayman Chemical, for example, specifies ≥99% deuterated forms (d1-d7).
- Storage and Stability: **Celecoxib-d7** is typically shipped at ambient temperature and should be stored at -20°C for long-term stability.[1] Always refer to the supplier's recommendations for optimal storage conditions.

## Experimental Protocols: Quantification of Celecoxib in Human Plasma using Celecoxib-d7 as an Internal Standard by LC-MS/MS

The following section details a typical experimental protocol for the analysis of celecoxib in human plasma, utilizing **Celecoxib-d7** as an internal standard. This method is a composite of established procedures and should be validated in your laboratory for your specific application.

### Preparation of Stock and Working Solutions

- Celecoxib and **Celecoxib-d7** Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Celecoxib and **Celecoxib-d7** in 10 mL of methanol, respectively.
- Celecoxib Working Standards: Prepare a series of working standard solutions by serially diluting the Celecoxib stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range for the calibration curve.
- **Celecoxib-d7** Internal Standard (IS) Working Solution: Dilute the **Celecoxib-d7** stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

### Sample Preparation (Solid-Phase Extraction)

- To 200  $\mu$ L of human plasma in a polypropylene tube, add 50  $\mu$ L of the **Celecoxib-d7** IS working solution (100 ng/mL) and vortex briefly.
- Add 200  $\mu$ L of 0.1 M zinc sulfate solution and vortex for 30 seconds to precipitate proteins.
- Centrifuge the samples at 10,000 rpm for 10 minutes.
- Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.
- Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase and inject a portion into the LC-MS/MS system.

## LC-MS/MS Conditions

- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5  $\mu$ m).
  - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 10  $\mu$ L.
- Mass Spectrometry (MS):
  - Ionization: Electrospray Ionization (ESI) in positive ion mode.

- Multiple Reaction Monitoring (MRM) Transitions:
  - Celecoxib: Monitor the transition of m/z 382.1 → 316.1.
  - **Celecoxib-d7**: Monitor the transition of m/z 389.2 → 323.2.

## Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Celecoxib to **Celecoxib-d7** against the concentration of the Celecoxib working standards.
- Determine the concentration of Celecoxib in the plasma samples by interpolating their peak area ratios from the calibration curve.

## Logical Workflow for Bioanalytical Method Using Celecoxib-d7

The following diagram illustrates the general workflow for the quantification of Celecoxib in a biological matrix using **Celecoxib-d7** as an internal standard.



[Click to download full resolution via product page](#)

Caption: Workflow for Celecoxib quantification using a deuterated internal standard.

This guide provides a foundational understanding of the commercial landscape and analytical application of **Celecoxib-d7**. For specific research needs, it is always recommended to consult the technical documentation provided by the chosen supplier and to perform in-house validation of any analytical method.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. payeshdarou.ir [payeshdarou.ir]
- 2. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- To cite this document: BenchChem. [A Technical Guide to the Commercial Sources and Availability of Celecoxib-d7]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b585806#commercial-sources-and-availability-of-celecoxib-d7>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)